(2s,3r)-2-amino-3-hydroxyhexanoic Acid
Overview
Description
(2S,3R)-2-Amino-3-hydroxyhexanoic acid is a non-proteinogenic amino acid with a unique stereochemistry. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and industrial processes. Its structure consists of a hexanoic acid backbone with an amino group at the second carbon and a hydroxyl group at the third carbon, both in specific stereochemical configurations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-amino-3-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from Garner’s aldehyde. This method includes a series of steps such as Horner–Wadsworth–Emmons reaction, diastereoselective 1,4-addition of lithium dialkylcuprates, and subsequent transformations to yield the desired amino acid .
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes. Enzymatic asymmetric synthesis using specific enzymes like dioxygenases can be employed to achieve high enantioselectivity and yield. These methods are advantageous due to their mild reaction conditions and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-2-amino-3-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hexanoic acids.
Scientific Research Applications
(2S,3R)-2-amino-3-hydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of (2S,3R)-2-amino-3-hydroxyhexanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in various biochemical pathways. The hydroxyl and amino groups play crucial roles in binding to active sites of enzymes, facilitating catalytic processes. Additionally, its stereochemistry is essential for its biological activity, influencing how it interacts with other molecules .
Comparison with Similar Compounds
(2S,3R)-3-methylglutamate: Another non-proteinogenic amino acid with similar structural features but different functional groups.
(2S,3R)-β-methylphenylalanine: Shares the same stereochemistry but has a phenyl group instead of a hydroxyl group.
Uniqueness: (2S,3R)-2-amino-3-hydroxyhexanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705271 | |
Record name | (3R)-3-Hydroxy-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10148-69-3 | |
Record name | (3R)-3-Hydroxy-L-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10148-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Hydroxy-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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